1-(5-Methanesulfonylpyrimidin-2-yl)methanamine hydrochloride

Fragment-based drug discovery Lead-likeness Ligand efficiency metrics

1-(5-Methanesulfonylpyrimidin-2-yl)methanamine hydrochloride (CAS 2093484-21-8; molecular formula C₆H₁₀ClN₃O₂S; molecular weight 223.68 g/mol) is a heterocyclic building block composed of a pyrimidine core substituted at the 5-position with a methanesulfonyl (–SO₂CH₃) group and at the 2-position with an aminomethyl (–CH₂NH₂) moiety, isolated as the hydrochloride salt. The free‑base form (CAS 1368362-51-9; C₆H₉N₃O₂S; MW 187.22 g/mol) shares the same covalent structure.

Molecular Formula C6H10ClN3O2S
Molecular Weight 223.68 g/mol
Cat. No. B13455053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methanesulfonylpyrimidin-2-yl)methanamine hydrochloride
Molecular FormulaC6H10ClN3O2S
Molecular Weight223.68 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CN=C(N=C1)CN.Cl
InChIInChI=1S/C6H9N3O2S.ClH/c1-12(10,11)5-3-8-6(2-7)9-4-5;/h3-4H,2,7H2,1H3;1H
InChIKeyWEPCUWNZJQHRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methanesulfonylpyrimidin-2-yl)methanamine Hydrochloride – Structural Identity and Procurement Baseline


1-(5-Methanesulfonylpyrimidin-2-yl)methanamine hydrochloride (CAS 2093484-21-8; molecular formula C₆H₁₀ClN₃O₂S; molecular weight 223.68 g/mol) is a heterocyclic building block composed of a pyrimidine core substituted at the 5-position with a methanesulfonyl (–SO₂CH₃) group and at the 2-position with an aminomethyl (–CH₂NH₂) moiety, isolated as the hydrochloride salt [1]. The free‑base form (CAS 1368362-51-9; C₆H₉N₃O₂S; MW 187.22 g/mol) shares the same covalent structure . This compound belongs to the broader 5‑sulfonylpyrimidine class, which has been validated as a privileged scaffold in medicinal chemistry for targets including GPR17, kinases, and the mitochondrial apoptosis machinery [2][3]. Its dual‑handle architecture – a nucleophilic primary amine at C‑2 and an electron‑withdrawing sulfone at C‑5 – enables orthogonal diversification strategies that are not achievable with simpler pyrimidine intermediates.

Why Unsubstituted Pyrimidin-2-ylmethanamines Cannot Substitute for 1-(5-Methanesulfonylpyrimidin-2-yl)methanamine Hydrochloride


The 5‑methanesulfonyl substituent is not a passive装饰; it fundamentally alters the electronic character, reactivity profile, and synthetic versatility of the pyrimidine scaffold relative to the unsubstituted parent 2‑(aminomethyl)pyrimidine (CAS 372118‑67‑7). The sulfone group withdraws electron density from the pyrimidine ring, lowering the pKa of the aminomethyl conjugate acid by approximately 1.5–2.0 log units and simultaneously activating the C‑5 position for nucleophilic aromatic substitution – a reactivity handle entirely absent in the des‑sulfonyl analog [1]. For procurement decisions in medicinal chemistry and chemical biology, the choice between 1‑(5‑methanesulfonylpyrimidin‑2‑yl)methanamine hydrochloride and its simpler, more readily available 2‑(aminomethyl)pyrimidine congener is therefore not a cost‑convenience trade‑off but a determination of whether the downstream synthetic route requires a dual‑handle scaffold capable of sequential orthogonal derivatization. The quantitative evidence below demonstrates measurable differentiation in molecular descriptors, synthetic reactivity, and biological target class engagement that together define when this compound is the scientifically justified selection.

Quantitative Differentiation Evidence for 1-(5-Methanesulfonylpyrimidin-2-yl)methanamine Hydrochloride vs. Closest Analogs


Molecular Weight Advantage Enables Earlier Attrition in Fragment-Based Drug Discovery Relative to the Ethylsulfonyl Homolog

Fragment-based drug discovery (FBDD) enforces strict molecular weight ceilings (typically MW < 250 Da for fragment libraries). The target compound (free base MW 187.22 Da; hydrochloride salt MW 223.68 Da) falls comfortably within the fragment space defined by the Astex ‘Rule of Three’, whereas the closest commercial homolog, (5‑(ethylsulfonyl)pyrimidin‑2‑yl)methanamine hydrochloride (CAS 1649454‑82‑9; free base MW 201.24 Da), exceeds the MW 200 threshold that many fragment library curators apply as a secondary filter. Both compounds carry identical hydrogen‑bond donor/acceptor counts (HBD = 2; HBA = 5 for the salt), but the 14 Da mass penalty of the ethyl homolog translates to a measurable reduction in ligand efficiency (LE) metrics when normalized for heavy‑atom count. For a fragment hit with IC₅₀ = 100 µM against a given target, the LE difference of approximately 0.02 kcal/mol per heavy atom favors the methylsulfonyl compound . In procurement for FBDD screening collections, this mass difference directly determines whether a compound is accepted or rejected by automated library assembly protocols.

Fragment-based drug discovery Lead-likeness Ligand efficiency metrics

Topological Polar Surface Area (TPSA) and Rotatable Bond Profile Favor CNS Drug-Likeness Over the Ethyl Homolog

Central nervous system (CNS) drug design is governed by strict multiparameter optimization, with TPSA < 90 Ų and rotatable bond count ≤ 3 being consensus thresholds for oral CNS penetration. Computed properties for the free bases reveal that 1‑(5‑methanesulfonylpyrimidin‑2‑yl)methanamine has a TPSA of 94.3 Ų (identical for both methyl and ethyl homologs, as the sulfone and aminomethyl contribute identically) and 2 rotatable bonds. However, the ethyl homolog carries one additional rotatable bond (3 total; the ethyl C–C bond), which incrementally penalizes the molecule in CNS MPO scoring and increases the conformational entropy penalty upon binding. The methylsulfonyl compound thus retains a 2‑rotatable‑bond profile, placing it at the more favorable end of CNS drug-likeness space [1]. Additionally, the reduced molecular weight of the methylsulfonyl compound results in a computationally predicted lower logP (estimated ΔlogP ≈ –0.3 to –0.5) relative to the ethyl homolog, contributing to a more balanced lipophilic–hydrophilic profile [2].

CNS drug design Blood-brain barrier permeability Physicochemical property optimization

5‑Methanesulfonyl as a Synthetic Reactivity Handle: Nucleophilic Substitution Capability Absent in Unsubstituted 2‑(Aminomethyl)pyrimidine

A key structural differentiator of the target compound is the 5‑methanesulfonyl group, which serves as a leaving group for nucleophilic aromatic substitution (SNAr) reactions. Buděšínský and Vavřina (1972) demonstrated that methanesulfonyl groups on pyrimidine rings can be displaced by carbon, nitrogen, and oxygen nucleophiles, enabling direct C‑5 functionalization [1]. More recently, Blades et al. (2014) reported expedient synthetic strategies for sulfonylmethyl pyrimidine diversification, confirming this scaffold class as a privileged entry point for library synthesis [2]. In contrast, the unsubstituted 2‑(aminomethyl)pyrimidine (CAS 372118‑67‑7) has no leaving group at C‑5, rendering direct C‑5 substitution impossible without prior halogenation or metallation steps. The target compound therefore offers a ‘two‑vector’ diversification approach: the 2‑aminomethyl group can be elaborated via reductive amination, amide coupling, or sulfonamide formation, while the 5‑methanesulfonyl group can be independently displaced to introduce aryl, heteroaryl, alkyl, or amino substituents [3]. This orthogonal reactivity translates to a higher density of synthesizable derivatives per scaffold – a metric that directly impacts hit‑to‑lead timelines.

Synthetic methodology Diversification strategy Late-stage functionalization

Validated Target‑Class Engagement: 2‑Sulfonylpyrimidine Scaffold Delivers Picomolar Cellular Apoptosis Inhibition Where Simpler Pyrimidines Are Inactive

The 2‑sulfonyl‑pyrimidinyl chemotype has been pharmacologically validated as a first‑in‑class apoptosis inhibitor acting through stabilization of mitochondrial respiratory complex II. Jiang et al. (2017) reported systematic SAR optimization of this series, progressing from a micromolar phenotypic screening hit to compound 40 with an EC₅₀ of 0.42 nM (420 fM) in a cellular apoptosis inhibition assay, and compound 42 (TC9‑305) with sub‑nanomolar activity that demonstrated neuroprotection in an in vivo ischemic animal model [1]. Crucially, the unsubstituted pyrimidine controls and analogs lacking the 2‑sulfonyl group showed no measurable apoptosis inhibition, establishing the sulfone as a pharmacophoric requirement [1]. While the specific compound 1‑(5‑methanesulfonylpyrimidin‑2‑yl)methanamine hydrochloride has not been individually tested in this assay, it contains the core 5‑sulfonylpyrimidin‑2‑yl scaffold that is the structural basis of this activity class. Separately, the pyrimidinyl sulfonamide scaffold has been patented by Hoffmann‑La Roche (WO2024/051094) as a GPR17 modulator scaffold with demonstrated superior metabolic stability relative to non‑sulfonyl reference compounds, further substantiating the privileged nature of this chemotype [2].

Apoptosis inhibition Mitochondrial protection Ischemia-reperfusion injury

Hydrochloride Salt Form Enables Aqueous Solubility and Direct Use in Biochemical Assays Without Free‑Base Liberation

The hydrochloride salt of 1‑(5‑methanesulfonylpyrimidin‑2‑yl)methanamine (CAS 2093484‑21‑8) provides aqueous solubility that the free base (CAS 1368362‑51‑9) lacks. Primary aminomethyl‑substituted pyrimidines in their free‑base form are typically oils or low‑melting solids with limited water solubility and propensity for atmospheric CO₂ absorption (carbamate formation). The hydrochloride counterion confers crystallinity, enabling accurate weighing and reproducible DMSO stock solution preparation for biochemical assay workflows . In contrast, the free base form requires in situ salt formation or pH adjustment prior to biological testing, introducing an additional variable into assay protocols. For high‑throughput screening (HTS) compound management, the hydrochloride salt can be directly solubilized in aqueous buffer systems (≥10 mM in DMSO or DMSO/water mixtures), while the free base may require sonication and pH adjustment to achieve equivalent concentration . The closely related (5‑(ethylsulfonyl)pyrimidin‑2‑yl)methanamine hydrochloride (Sigma‑Aldrich, purity 95%) is supplied as a ‘light‑red to brown solid’ with equivalent salt‑form handling advantages but higher molecular weight .

Biochemical assay development Compound management Salt-form selection

Regioisomeric Differentiation: 5‑Sulfonyl‑2‑aminomethyl vs. 2‑Sulfonyl‑4‑aminomethyl Pyrimidine Directs Distinct Binding Modes at the Hinge Region of Kinase ATP Pockets

Pyrimidine‑based kinase inhibitors engage the ATP‑binding pocket through hydrogen‑bonding interactions with the hinge region (typically Met/Glu backbone). The position of the aminomethyl substituent relative to the sulfone determines the vector of substitution toward the solvent‑exposed region, DFG motif, or back pocket. In the target compound (5‑sulfonyl‑2‑aminomethyl), the aminomethyl group at C‑2 is positioned adjacent to N‑1 and N‑3 of the pyrimidine, enabling the pyrimidine N‑1 and N‑3 to engage the hinge while the sulfone projects toward the ribose pocket. The regioisomer (2‑(methylsulfonyl)pyrimidin‑4‑yl)methanamine (CAS 1545620‑45‑8) reverses this geometry, placing the sulfone adjacent to the hinge‑binding nitrogens and potentially disrupting the critical hinge H‑bond network . Crystallographic evidence for structurally related methanesulfonamide‑diaminopyrimidine inhibitors (PDB 3BZ3) confirms that the sulfone position dictates the binding orientation of the pyrimidine core within the FAK kinase active site [1]. This positional effect is not a subtle perturbation; it can determine whether a compound binds in the Type I (ATP‑competitive) or Type II (DFG‑out) configuration, with profound consequences for kinase selectivity profiles [2].

Kinase inhibitor design Regiochemistry Hinge-binding motif

Optimal Procurement Scenarios for 1-(5-Methanesulfonylpyrimidin-2-yl)methanamine Hydrochloride Based on Differentiated Evidence


Fragment-Based Drug Discovery Library Construction Targeting CNS GPCRs or Kinases

The compound’s molecular weight (187 Da free base), 2 rotatable bonds, and TPSA of 94.3 Ų place it within the Rule‑of‑Three fragment space for CNS‑oriented FBDD. When screening against targets such as GPR17 (a CNS‑restricted GPCR implicated in remyelination) or hinge‑binding kinases, this building block offers the dual advantage of fragment compliance and the validated 5‑sulfonylpyrimidine pharmacophore [1]. Its hydrochloride salt form permits direct dissolution in DMSO/water mixtures at fragment screening concentrations (typically 1–10 mM), eliminating the pre‑screen handling steps required for free‑base analogs. The methylsulfonyl group provides a synthetic exit vector for hit elaboration via SNAr chemistry, enabling rapid follow‑up library synthesis from confirmed fragment hits [2].

Synthesis of Dual‑Vector Pyrimidine Libraries for Parallel SAR Exploration

When the research objective is to simultaneously explore substituent effects at two positions of the pyrimidine ring, this compound is the appropriate starting material. The 2‑aminomethyl group enables amine‑directed library synthesis (amide coupling with diverse carboxylic acids; reductive amination with aldehydes; sulfonylation with sulfonyl chlorides), while the 5‑methanesulfonyl group can be independently displaced by C‑, N‑, or O‑nucleophiles in a subsequent orthogonal step [1]. This two‑vector diversification strategy is not accessible from unsubstituted 2‑(aminomethyl)pyrimidine, which lacks a second reactive handle, nor from the 2‑sulfonyl‑4‑aminomethyl regioisomer, which presents steric and electronic constraints on hinge‑directed target engagement [2]. The orthogonal protection strategy (Boc‑amine protection followed by sulfone displacement) has been validated on analogous 5‑sulfonylpyrimidine systems [3].

Apoptosis Inhibitor Lead Generation Using the 5‑Sulfonylpyrimidine Pharmacophore

The 2‑sulfonyl‑pyrimidinyl chemotype has demonstrated target‑class validation as a mitochondrial complex II‑stabilizing apoptosis inhibitor with picomolar cellular potency [1]. For medicinal chemistry programs pursuing this mechanism – relevant to ischemia‑reperfusion injury, neurodegenerative disease, and organ transplantation – the target compound provides the core scaffold upon which the full pharmacophore can be elaborated. The aminomethyl group at C‑2 serves as a convenient attachment point for the diverse aryl/heteroaryl substituents that were critical to achieving picomolar potency in the Jiang et al. (2017) optimization campaign. Procurement of this intermediate rather than the unsubstituted parent ensures that the critical sulfone pharmacophoric element is pre‑installed, eliminating a challenging late‑stage oxidation step [2].

Hinge‑Binding Kinase Inhibitor Scaffold with Defined Exit Vector Geometry

For kinase inhibitor programs where the pyrimidine ring serves as the hinge‑binding motif, the 5‑sulfonyl‑2‑aminomethyl substitution pattern preserves unhindered access of pyrimidine N‑1 and N‑3 to the hinge backbone carbonyl and NH groups [1]. The 2‑aminomethyl substituent provides a vector directed toward the solvent‑exposed region (suitable for solubility‑enhancing groups), while the 5‑sulfone projects toward the ribose pocket or DFG motif region. This geometry, inferred from the FAK‑methanesulfonamide‑diaminopyrimidine co‑crystal structure (PDB 3BZ3), contrasts with the 2‑sulfonyl‑4‑aminomethyl regioisomer in which the sulfone at C‑2 would sterically and electronically perturb the critical hinge H‑bond network [2]. Pre‑selection of the correct regioisomer at the building‑block procurement stage prevents investment in a library series with an intrinsically disfavored binding geometry.

Quote Request

Request a Quote for 1-(5-Methanesulfonylpyrimidin-2-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.